2-Methyl-4-(pyridin-3-yl)oxazole
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Overview
Description
2-Methyl-4-(pyridin-3-yl)oxazole is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyridin-3-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, followed by oxidation using commercial manganese dioxide . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production methods for oxazole derivatives often employ continuous flow processes to enhance safety and efficiency. For instance, the use of manganese dioxide in a packed reactor allows for the continuous production of oxazoles without the issues associated with batch synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyridin-3-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using agents such as zinc/acetic acid or triphenylphosphine.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU/CuBr2.
Reduction: Zinc/acetic acid, triphenylphosphine.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives with modified substituents, while reduction can lead to the formation of more saturated heterocycles .
Scientific Research Applications
2-Methyl-4-(pyridin-3-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyridin-3-yl)oxazole involves its interaction with various molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
3-(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
2-Methyl-4-(pyridin-3-yl)oxazole is unique due to its dual ring structure, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new chemical entities with diverse biological activities .
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-4-pyridin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C9H8N2O/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 |
InChI Key |
KKKGWSFASJUVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C2=CN=CC=C2 |
Origin of Product |
United States |
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